1-(3-Chlorophenyl)-4-octylpiperazine
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Overview
Description
1-(3-Chlorophenyl)-4-octylpiperazine is a chemical compound belonging to the piperazine family. Piperazines are a class of chemicals that have a wide range of applications, including medicinal and industrial uses. This specific compound is characterized by the presence of a 3-chlorophenyl group and an octyl chain attached to the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)-4-octylpiperazine can be synthesized through various methods. One common approach involves the reaction of 1-(3-chlorophenyl)piperazine with an octyl halide under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final compound.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-4-octylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)-4-octylpiperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-4-octylpiperazine involves its interaction with specific molecular targets and pathways. The compound is known to interact with serotonin receptors, acting as a serotonergic agonist. This interaction can modulate neurotransmitter release and influence various physiological processes. Additionally, the compound may affect other receptor systems, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
1-(3-Chlorophenyl)piperazine: Shares the same phenyl group but lacks the octyl chain.
1-(4-Chlorophenyl)-4-octylpiperazine: Similar structure with the chlorine atom at the para position.
1-(3-Trifluoromethylphenyl)piperazine: Contains a trifluoromethyl group instead of a chlorine atom.
Uniqueness: 1-(3-Chlorophenyl)-4-octylpiperazine is unique due to the presence of both the 3-chlorophenyl group and the octyl chain. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
141510-99-8 |
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Molecular Formula |
C18H29ClN2 |
Molecular Weight |
308.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-4-octylpiperazine |
InChI |
InChI=1S/C18H29ClN2/c1-2-3-4-5-6-7-11-20-12-14-21(15-13-20)18-10-8-9-17(19)16-18/h8-10,16H,2-7,11-15H2,1H3 |
InChI Key |
KZRXIOLUOMCCGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1CCN(CC1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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